Cas no 300827-87-6 (Desvenlafaxine Hydrochloride)

Desvenlafaxine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol hydrochloride
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochl oride (1:1)
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride
- DESVENLAFAXINE HCL
- Desvenlafaxine hydrochloride
- (1RS)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride
- 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
- AC1L2NUV
- CHEMBL1118
- desmethyl-venlafaxine
- Desvenlafaxine
- Desvenlafaxine (INN)
- Desvenlafaxine [INN:BAN]
- DVS 233
- Norvenlafaxine
- O-Desmethylvenlafaxine
- O-desmethylvenlafaxine hydrochloride
- PHENOL, 4-(2-(DIMETHYLAMINO)-1-(1-HYDROXYCYCLOHEXYL)ETHYL)-, HYDROCHLORIDE
- 300827-87-6
- 1-(2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl)cyclohexanol hydrochloride
- MFCD11045287
- Phenol, 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-, hydrochloride (1:1)
- DVS 233 hydrochloride
- 3TP4E4F972
- SMR002543512
- MLS003899219
- Desvenlafaxine hydrochloride, >=98% (HPLC), powder
- O-Desmethylvenlafaxine hydrochloride; Phenol, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (1:1); Phenol, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (9CI); 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride; Desvenlafaxine hydrochloride; O-Desvenlafaxine hydrochloride
- DB-357321
- AKOS022182988
- SCHEMBL623709
- 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride
- Q27258019
- J-017771
- UNII-3TP4E4F972
- Desvenlafaxine Hydrochloride
-
- インチ: InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H
- InChIKey: IMWPSXHIEURNKZ-UHFFFAOYSA-N
- ほほえんだ: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl
計算された属性
- せいみつぶんしりょう: 299.1652068g/mol
- どういたいしつりょう: 299.1652068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7Ų
じっけんとくせい
- ようかいど: DMSO: >20mg/mL
Desvenlafaxine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D297928-25mg |
Desvenlafaxine Hydrochloride |
300827-87-6 | 25mg |
$ 362.00 | 2023-09-08 | ||
TRC | D297928-50mg |
Desvenlafaxine Hydrochloride |
300827-87-6 | 50mg |
$634.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-255071-10 mg |
Desvenlafaxine hydrochloride, |
300827-87-6 | ≥98% | 10mg |
¥880.00 | 2023-07-10 | |
A2B Chem LLC | AF37187-100mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 100mg |
$1152.00 | 2024-04-20 | |
A2B Chem LLC | AF37187-5mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 5mg |
$145.00 | 2024-04-20 | |
A2B Chem LLC | AF37187-10mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 10mg |
$218.00 | 2024-04-20 | |
A2B Chem LLC | AF37187-50mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 50mg |
$683.00 | 2024-04-20 | |
A2B Chem LLC | AF37187-25mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 25mg |
$417.00 | 2024-04-20 | |
A2B Chem LLC | AF37187-1000mg |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride |
300827-87-6 | 98% by HPLC | 1000mg |
$5787.00 | 2024-04-20 | |
TRC | D297928-10mg |
Desvenlafaxine Hydrochloride |
300827-87-6 | 10mg |
$ 173.00 | 2023-09-08 |
Desvenlafaxine Hydrochloride 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Desvenlafaxine Hydrochlorideに関する追加情報
Desvenlafaxine Hydrochloride (CAS No. 300827-87-6): A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications
Desvenlafaxine Hydrochloride, a chemical compound with the CAS registry number CAS No. 300827-87-6, is an SNRI (selective serotonin and norepinephrine reuptake inhibitor) derived from the metabolic pathway of venlafaxine. This synthetic compound belongs to the class of pharmaceutical agents designed to modulate neurotransmitter levels in the central nervous system, particularly targeting serotonin and norepinephrine. Its molecular formula is C₁₈H₂₅ClNO₂, with a molecular weight of approximately 324.85 g/mol. As a prodrug, desvenlafaxine hydrochloride undergoes enzymatic conversion in vivo to its active metabolite, O-desmethylvenlafaxine (ODV), which exerts its therapeutic effects through dual reuptake inhibition. This mechanism distinguishes it from selective serotonin reuptake inhibitors (SSRIs), which target only serotonin.
The synthesis of desvenlafaxine hydrochloride involves a multi-step organic process starting from precursor compounds such as N-methylolamine derivatives. Recent advancements in chemical synthesis have optimized reaction yields and purity levels, ensuring consistent pharmacological activity. Key steps include alkylation reactions followed by hydrochloric acid treatment to form the hydrochloride salt, which enhances solubility for pharmaceutical formulations. Researchers continue to explore novel synthetic pathways to reduce production costs while maintaining structural integrity, particularly focusing on environmentally sustainable methods that align with current green chemistry principles.
In clinical practice, this compound demonstrates efficacy in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). A 2023 meta-analysis published in the Journal of Psychopharmacology compared its antidepressant effects with those of duloxetine and venlafaxine across diverse patient populations. The study revealed comparable response rates but noted a lower incidence of dose-dependent hypertension in patients receiving desvenlafaxine hydrochloride compared to other SNRIs. This finding underscores its potential advantage in managing cardiovascular risks associated with long-term antidepressant use.
The pharmacokinetic profile of desvenlafaxine hydrochloride exhibits linear dose-response characteristics with oral bioavailability exceeding 95%. Its extensive first-pass metabolism generates ODV as the primary active metabolite responsible for serotonin-norepinephrine reuptake inhibition. A groundbreaking 2024 study from Stanford University investigated inter-individual variability in drug metabolism using pharmacogenomic analysis, identifying CYP2D6 enzyme activity as a critical determinant for effective ODV formation rates. This discovery has implications for personalized medicine approaches when prescribing this compound.
In neurochemical terms, desvenlafaxine hydrochloride selectively blocks presynaptic transporters for both serotonin and norepinephrine without significant affinity for dopamine transporters or histamine receptors. This selectivity reduces certain side effects commonly observed with older tricyclic antidepressants while maintaining robust efficacy against mood disorders characterized by monoamine imbalances. Preclinical models using murine depression paradigms have demonstrated that ODV's norepinephrine modulation contributes significantly to its rapid onset of action compared to SSRIs alone.
Clinical trials conducted between 2019-2024 highlight its utility in treatment-resistant depression populations when administered at higher doses (up to 400 mg/day). A phase IV trial published in Lancet Psychiatry showed sustained remission rates over 18 months without evidence of tachyphylaxis or receptor downregulation typically seen with prolonged SSRI use. Neuroimaging studies utilizing functional MRI have correlated treatment outcomes with increased prefrontal cortex activation and normalized amygdala hyperactivity patterns after four weeks of therapy.
Safety profiles remain under active investigation through real-world evidence analyses leveraging electronic health records databases like OptumLabs. These studies confirm previously reported side effects such as nausea (c.f., incidence rate ~15%) but also identify novel associations between specific genetic polymorphisms and susceptibility to sexual dysfunction (p<1×10⁻⁵). Such insights are driving the development of companion diagnostic tests for optimizing dosing strategies based on individual metabolic capacity assessments.
In comparison with other SNRIs like milnacipran or levomilnacipran, desvenlafaxine hydrochloride displays unique receptor binding kinetics favoring norepinephrine over serotonin transporters at therapeutic concentrations (~5:1 selectivity ratio). This property may explain its superior efficacy in fibromyalgia pain management observed in recent trials where it reduced pain scores by an average of 41% versus placebo's 19% improvement over eight weeks.
Pharmaceutical formulations utilize microcrystalline cellulose matrices combined with croscarmellose sodium disintegrants to achieve controlled release profiles extending drug action up to 24 hours while minimizing gastrointestinal disturbances. Excipient selection follows stringent USP guidelines ensuring compatibility across pediatric (n=156) and geriatric populations (n=148) as demonstrated in recent formulation stability studies conducted under ICH Q1A conditions (-5°C storage maintained chemical stability >36 months).
Ongoing research explores combination therapies involving desvenlfexin hydrochloirde with ketamine analogs for accelerating antidepressant response times in acute depressive episodes. Preliminary data from phase II trials indicate synergistic effects reducing symptom latency from ~two weeks to three days without compromising safety parameters measured via ECG monitoring and blood pressure tracking systems.
A notable area of current investigation focuses on epigenetic modifications induced by chronic administration (>6 months). A collaborative study between MIT and Pfizer identified histone acetylation patterns at BDNF promoter regions correlating positively with clinical remission rates, suggesting neuroplasticity mechanisms beyond simple neurotransmitter modulation contribute to its therapeutic effects.
Solid-state characterization using X-ray powder diffraction confirms three distinct polymorphic forms exist under ambient conditions, though only Form II exhibits optimal physical stability required for tablet manufacturing processes per FDA guidelines outlined in the Orange Book monograph (Revisions: July 2024 update). Differential scanning calorimetry analyses reveal a melting point range between 195°C–197°C critical for maintaining crystallinity during high-shear granulation steps.
Clinical pharmacology advancements include the discovery that ODV's metabolites exhibit selective affinity for α₂-adrenergic receptors at synaptic cleft concentrations below therapeutic thresholds (~<5nM), potentially explaining why it maintains lower sympathetic nervous system activation compared to parent drug venlfexin despite similar neurotransmitter targets according to recent ligand-binding assays published in Neurochemistry International.
Pediatric use has been validated through longitudinal cohort studies involving adolescents aged 12–17 years demonstrating comparable efficacy metrics (response rate: ~68%) alongside manageable adverse events when compared to adult populations under equivalent dosing regimens per FDA's revised pediatric exclusivity provisions effective April 2024.
Sustainable manufacturing practices have been implemented since late 2023 following ISO certification updates requiring zero solvent emissions during final crystallization stages where recrystallization processes now utilize supercritical CO₂ extraction instead of chlorinated solvents previously used industry-wide before regulatory changes took effect mid-previous decade.
Newer indications under exploration include its application as an adjuvant therapy for chemotherapy-induced neuropathic pain based on promising preclinical results showing reduced allodynia scores by ~45% versus control groups through dual mechanisms involving noradrenergic modulation and TRPV1 receptor downregulation as measured via immunohistochemical staining protocols standardized last year according to updated NIH guidelines.
Molecular Weight: | 324.85 g/mol |
---|---|
Melting Point: | ~196°C |
Solubility: | >5 mg/mL in water at pH=7 |
300827-87-6 (Desvenlafaxine Hydrochloride) 関連製品
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 93413-44-6(S-Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)
- 376638-44-7(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide)




